molecular formula C30H25N3O3 B3567784 N-[(E)-3-(3-methoxyanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide

N-[(E)-3-(3-methoxyanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B3567784
M. Wt: 475.5 g/mol
InChI Key: GJAPUHICGSWLNF-NLRVBDNBSA-N
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Description

N-[(E)-3-(3-methoxyanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound that features a combination of methoxyaniline, methylcarbazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-(3-methoxyanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3-methoxyaniline and 9-methylcarbazole derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product.

For instance, the synthesis might involve:

    Condensation Reaction: Combining 3-methoxyaniline with an appropriate aldehyde or ketone to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with 9-methylcarbazole under acidic or basic conditions.

    Final Condensation: The resulting intermediate is then reacted with benzoyl chloride or a similar reagent to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-(3-methoxyanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would yield an alcohol derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of N-[(E)-3-(3-methoxyanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-3-(3-methoxyanilino)-1-(9-ethylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide
  • N-[(E)-3-(3-methoxyanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]acetamide

Uniqueness

N-[(E)-3-(3-methoxyanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-3-(3-methoxyanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N3O3/c1-33-27-14-7-6-13-24(27)25-17-20(15-16-28(25)33)18-26(32-29(34)21-9-4-3-5-10-21)30(35)31-22-11-8-12-23(19-22)36-2/h3-19H,1-2H3,(H,31,35)(H,32,34)/b26-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAPUHICGSWLNF-NLRVBDNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=C(C(=O)NC3=CC(=CC=C3)OC)NC(=O)C4=CC=CC=C4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)/C=C(\C(=O)NC3=CC(=CC=C3)OC)/NC(=O)C4=CC=CC=C4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-3-(3-methoxyanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 2
N-[(E)-3-(3-methoxyanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 3
N-[(E)-3-(3-methoxyanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 4
N-[(E)-3-(3-methoxyanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 5
N-[(E)-3-(3-methoxyanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 6
N-[(E)-3-(3-methoxyanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide

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